molecular formula C7H11N3O2 B12969087 (4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazol-6-yl)methanol

(4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazol-6-yl)methanol

Cat. No.: B12969087
M. Wt: 169.18 g/mol
InChI Key: CQDLUGRLGIQAFG-UHFFFAOYSA-N
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Description

(4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazol-6-yl)methanol is a heterocyclic compound that features a unique structure combining an oxepine ring with a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazol-6-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 3-amino-1,2,4-triazole as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazol-6-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxepine derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxepine derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

Chemistry

In chemistry, (4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazol-6-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its triazole moiety is known to interact with various biological targets, making it useful in biochemical assays.

Medicine

In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its structure allows for the design of drugs that can target specific enzymes or receptors, potentially leading to new treatments for diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazol-6-yl)methanol involves its interaction with specific molecular targets. The triazole moiety can form hydrogen bonds and dipole interactions with biological receptors, influencing their activity . This interaction can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A common scaffold in medicinal chemistry with similar biological activity.

    Oxepine: Another heterocyclic compound with applications in materials science.

    Piperazine: A compound with a similar ring structure used in pharmaceuticals.

Uniqueness

What sets (4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazol-6-yl)methanol apart is its combination of an oxepine ring with a triazole moiety. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

4,6,7,8-tetrahydro-2H-oxepino[3,4-d]triazol-6-ylmethanol

InChI

InChI=1S/C7H11N3O2/c11-3-5-1-2-6-7(4-12-5)9-10-8-6/h5,11H,1-4H2,(H,8,9,10)

InChI Key

CQDLUGRLGIQAFG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NNN=C2COC1CO

Origin of Product

United States

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